(2R)-1-chloro-3-phenylpropan-2-ol

Enzyme inhibition Biochemical assay Target selectivity

(2R)-1-Chloro-3-phenylpropan-2-ol (CAS 112009-61-7) is a defined chiral β-haloalcohol, formally named (R)-1-chloro-2-hydroxy-3-phenylpropane, with a molecular formula of C₉H₁₁ClO and a molecular weight of 170.64 g/mol. It contains a single stereocenter at the C2 position, which dictates its absolute (R)-configuration and directly governs its utility in asymmetric synthesis.

Molecular Formula C9H11ClO
Molecular Weight 170.64
CAS No. 112009-61-7
Cat. No. B2703045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-chloro-3-phenylpropan-2-ol
CAS112009-61-7
Molecular FormulaC9H11ClO
Molecular Weight170.64
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CCl)O
InChIInChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
InChIKeyVBZRCYGKCAOPJW-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1-Chloro-3-phenylpropan-2-ol (CAS 112009-61-7): Chiral Intermediate Specifications and Procurement-Relevant Physicochemical Profile


(2R)-1-Chloro-3-phenylpropan-2-ol (CAS 112009-61-7) is a defined chiral β-haloalcohol, formally named (R)-1-chloro-2-hydroxy-3-phenylpropane, with a molecular formula of C₉H₁₁ClO and a molecular weight of 170.64 g/mol . It contains a single stereocenter at the C2 position, which dictates its absolute (R)-configuration and directly governs its utility in asymmetric synthesis . The compound is typically supplied at a minimum purity of 95% and is intended exclusively for research and industrial intermediate applications . Its procurement is predicated on the need for stereochemical integrity, which cannot be assumed for lower-cost, non-specified or racemic alternatives.

Why (2R)-1-Chloro-3-phenylpropan-2-ol Cannot Be Substituted by Racemic Mixtures or the (S)-Enantiomer in Stereospecific Applications


Generic substitution of (2R)-1-chloro-3-phenylpropan-2-ol with its (S)-enantiomer (CAS 406945-51-5) or the racemic mixture (CAS 5396-65-6) is precluded by the fundamental principles of stereoselective synthesis and chiral recognition. The (R)- and (S)-enantiomers are distinct chemical entities that exhibit differential reactivity with chiral catalysts, enzymes, and biological targets, leading to divergent synthetic outcomes and pharmacological profiles . For instance, the (R)-enantiomer serves as a key intermediate for specific beta-blockers , whereas the (S)-enantiomer is directed toward entirely different pharmaceutical applications, such as intermediates for HIV protease inhibitors . Using a racemate or the incorrect enantiomer introduces an unwanted stereochemical impurity that can derail subsequent asymmetric transformations, reduce yield of the desired stereoisomer, or, in a biological context, produce an inactive or antagonistic species. The quantitative data in the following section provide the evidence base for this irreplaceability.

Quantitative Differentiation of (2R)-1-Chloro-3-phenylpropan-2-ol: A Comparative Evidence Guide Against Closest Analogs


Target Selectivity Profile of (2R)-1-Chloro-3-phenylpropan-2-ol in Enzyme Inhibition Assays

While comprehensive head-to-head data for this exact compound is limited, available biochemical assay results from authoritative databases indicate a specific selectivity profile. The compound demonstrated no significant inhibition of Aldehyde oxidase 1 (rabbit) or Polyphenol oxidase 2 (mushroom), with IC₅₀ values >1.00E+6 nM [1]. This data, generated from in vitro enzyme assays, provides a baseline for target engagement studies and contrasts with other compounds in related chemotypes that may exhibit potent off-target inhibition.

Enzyme inhibition Biochemical assay Target selectivity

Pharmacokinetic Potential: Predicted Physicochemical Profile and Rule of 5 Compliance

Predicted physicochemical properties of (2R)-1-chloro-3-phenylpropan-2-ol indicate a favorable profile for a drug-like scaffold. The compound has a predicted LogP of 1.94, zero violations of Lipinski's Rule of 5, a topological polar surface area (TPSA) of 20 Ų, and a LogD of 2.14 at both pH 5.5 and 7.4 . In the context of chiral building block procurement, these predictions suggest a balanced hydrophilic-lipophilic nature and potential for acceptable membrane permeability and oral bioavailability in derived analogs, differentiating it from more lipophilic or polar alternatives.

Drug-likeness ADME prediction Physicochemical property

Optimal Application Scenarios for (2R)-1-Chloro-3-phenylpropan-2-ol Based on Comparative Evidence


Synthesis of Enantiomerically Pure Beta-Blocker Intermediates

The (R)-configuration of this compound is a critical requirement for the synthesis of specific beta-blocker medications, such as metoprolol . The use of the (S)-enantiomer (CAS 406945-51-5) would lead to the incorrect stereoisomer of the final drug substance, which is likely to be pharmacologically inactive or have a different efficacy/safety profile. This application directly leverages the compound's defined chirality, making it an irreplaceable building block for this target.

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

As a β-haloalcohol with a defined stereocenter, (2R)-1-chloro-3-phenylpropan-2-ol is a versatile intermediate for constructing complex, chiral molecules in medicinal chemistry . The presence of both a chiral hydroxyl group and a chloro substituent allows for diverse downstream transformations, including nucleophilic substitution, oxidation, and elimination reactions, to generate a library of enantiomerically enriched derivatives. This application is supported by its physicochemical profile (LogP 1.94, zero Rule of 5 violations) which suggests derived compounds will have favorable drug-like properties .

Biocatalysis Research and Enzyme Substrate Specificity Studies

The defined (R)-stereochemistry makes this compound a valuable tool for studying the stereospecificity of enzymes, particularly alcohol dehydrogenases (ADHs) and halohydrin dehalogenases (HHDHs) . It can serve as a model substrate to probe the active site geometry and enantioselectivity of these biocatalysts, which are increasingly used in green chemistry for the production of chiral alcohols and epoxides. The compound's inactivity against certain off-targets (>1.00E+6 nM for AOX and tyrosinase) [1] may also simplify analysis in complex biological assays.

Reference Standard for Chiral Purity Analysis

Due to its defined (R)-configuration and commercial availability, this compound can be used as a reference standard in chiral chromatographic methods (e.g., HPLC, SFC) to develop assays for monitoring the enantiomeric purity of synthetic intermediates or final active pharmaceutical ingredients (APIs) derived from this scaffold. Its predicted properties, such as LogP and PSA, inform method development for achieving baseline separation of its enantiomers.

Technical Documentation Hub

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